

Application Note: Method Development for Accurate Lipid Extraction Using Internal Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15:0 Lyso PG-d5

Cat. No.: B12419735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field providing critical insights into cellular physiology and pathology. Accurate quantification of lipid species is paramount for meaningful biological interpretation, particularly in drug development and disease research. A crucial step in any lipidomics workflow is the efficient and reproducible extraction of lipids from complex biological matrices. The choice of extraction method can significantly impact the recovery of different lipid classes, introducing potential bias.^{[1][2][3]}

To control for variability during sample preparation and analysis, the use of internal standards is essential.^{[4][5]} Internal standards are compounds that are structurally similar to the analytes of interest but are not naturally present in the sample. They are added at a known concentration at the beginning of the extraction process to account for lipid loss during sample workup and variations in instrument response.^{[4][5]} Stable isotope-labeled lipids are considered the "gold standard" for internal standards as they closely mimic the chemical and physical properties of their endogenous counterparts.^[5]

This application note provides detailed protocols for three common lipid extraction methods—a modified Folch method, a Bligh & Dyer method, and a Methyl-tert-butyl ether (MTBE) method—with a focus on the proper incorporation of internal standards for accurate lipid quantification.

Materials and Reagents

- Biological Sample: Plasma, serum, cell pellets, or tissue homogenates.
- Internal Standard (IS) Mix: A solution containing a mixture of stable isotope-labeled or odd-chain lipids representative of the lipid classes of interest (e.g., LIPIDOMIX®, SPLASH® II LIPIDOMIX®).[6] The concentration of the IS mix should be optimized based on the expected concentration of endogenous lipids in the sample.
- Solvents (HPLC or MS Grade):
 - Chloroform
 - Methanol (MeOH)
 - Methyl-tert-butyl ether (MTBE)
 - Isopropanol (IPA)
 - Water (HPLC grade)
 - 0.9% NaCl solution
- Equipment:
 - Glass centrifuge tubes with PTFE-lined caps
 - Vortex mixer
 - Centrifuge (refrigerated)
 - Nitrogen evaporator
 - Analytical balance
 - Homogenizer (for tissue samples)
 - Autosampler vials with inserts

Experimental Protocols

The following protocols are designed for a starting sample volume of 100 μ L of plasma or an equivalent amount of cell/tissue homogenate. Volumes should be scaled accordingly for different sample amounts.

Protocol 1: Modified Folch Extraction

The Folch method is a classic liquid-liquid extraction technique widely used for total lipid extraction.^{[3][7]}

- **Sample Preparation:** To a glass centrifuge tube, add 100 μ L of the biological sample.
- **Internal Standard Spiking:** Add a pre-determined volume of the Internal Standard Mix directly to the sample.
- **Monophasic Extraction:** Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to create a single-phase solution.
- **Incubation:** Incubate the mixture for 30 minutes at room temperature with occasional vortexing.
- **Phase Separation:** Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.
- **Centrifugation:** Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
- **Lipid Collection:** Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- **Drying:** Dry the extracted lipid solution under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol for LC-MS).

Protocol 2: Bligh & Dyer Extraction

The Bligh & Dyer method is a modification of the Folch method, suitable for samples with higher water content.[\[3\]](#)[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** To a glass centrifuge tube, add 100 μ L of the biological sample.
- **Internal Standard Spiking:** Add a pre-determined volume of the Internal Standard Mix directly to the sample.
- **Initial Extraction:** Add 375 μ L of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 1 minute.
- **Solvent Addition:** Add 125 μ L of chloroform and vortex for 30 seconds.
- **Phase Separation:** Add 125 μ L of HPLC-grade water and vortex for 30 seconds to induce phase separation.
- **Centrifugation:** Centrifuge at 1,000 x g for 5 minutes at room temperature.
- **Lipid Collection:** Carefully collect the lower organic phase and transfer it to a new tube.
- **Drying:** Dry the lipid extract under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in an appropriate solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction

The MTBE method is a safer alternative to chloroform-based extractions and is amenable to high-throughput workflows.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The lipid-containing organic phase forms the upper layer, simplifying its collection.[\[10\]](#)[\[12\]](#)

- **Sample Preparation:** To a glass centrifuge tube, add 100 μ L of the biological sample.
- **Internal Standard Spiking:** Add a pre-determined volume of the Internal Standard Mix directly to the sample.
- **Methanol Addition:** Add 1.5 mL of methanol and vortex.
- **MTBE Addition:** Add 5 mL of MTBE and shake for 1 hour at room temperature.

- **Phase Separation:** Add 1.25 mL of HPLC-grade water to induce phase separation. Incubate for 10 minutes at room temperature.
- **Centrifugation:** Centrifuge at 1,000 x g for 10 minutes.
- **Lipid Collection:** Carefully collect the upper organic phase (MTBE layer) and transfer it to a new tube.
- **Drying:** Dry the lipid extract under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a suitable solvent for analysis.

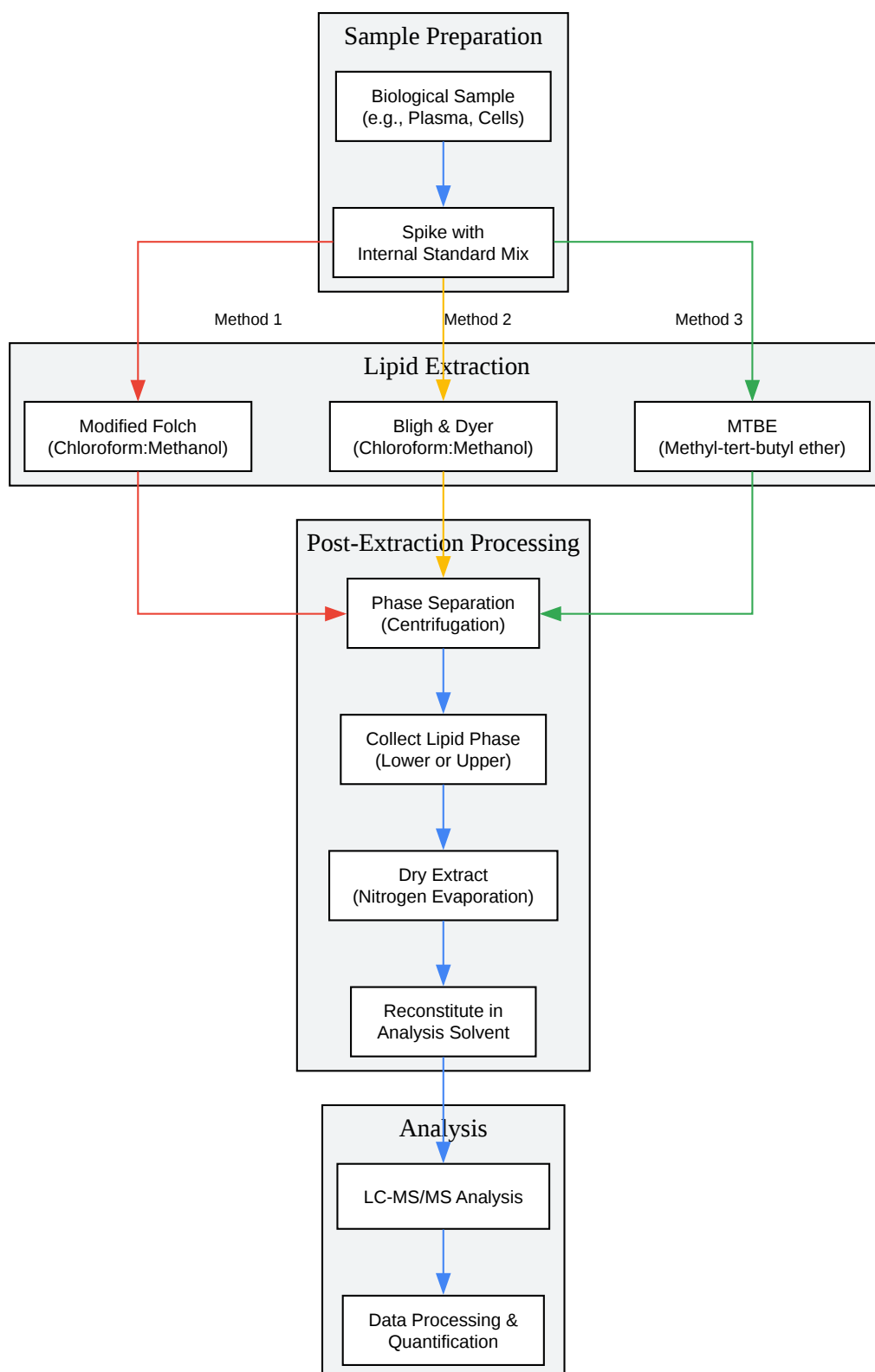
Data Presentation

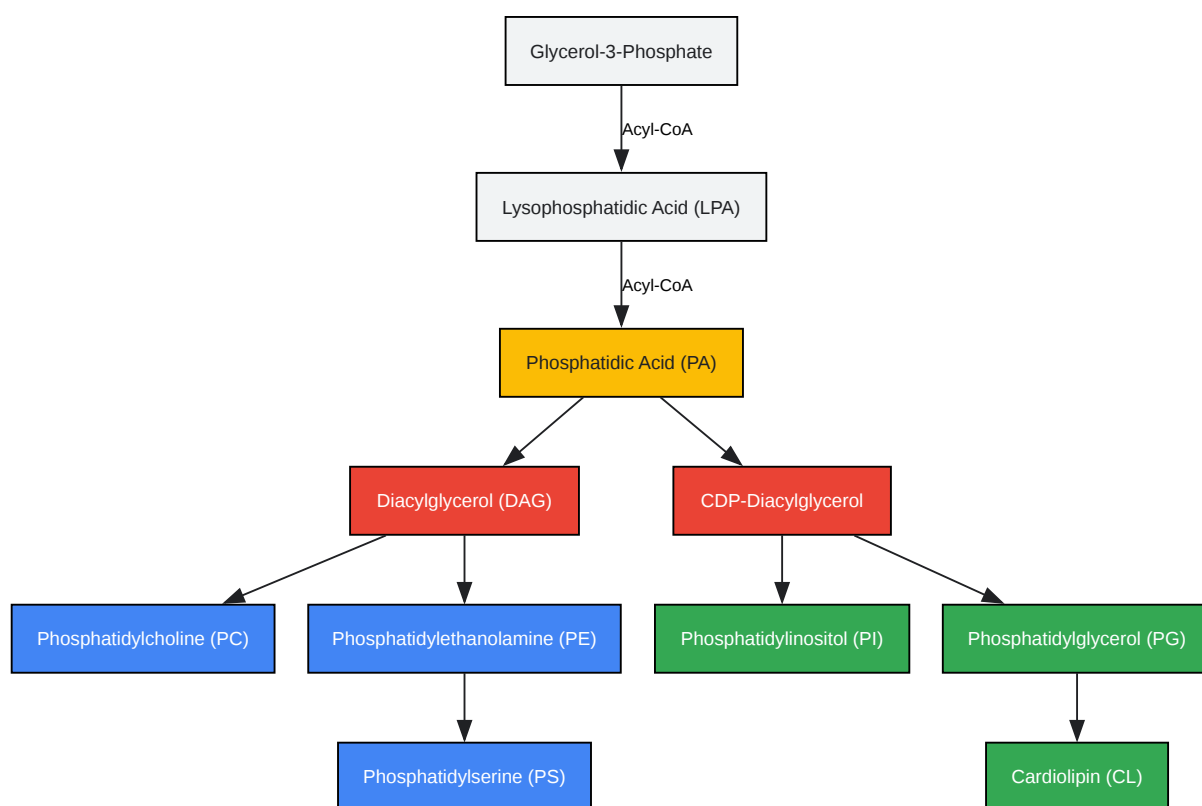
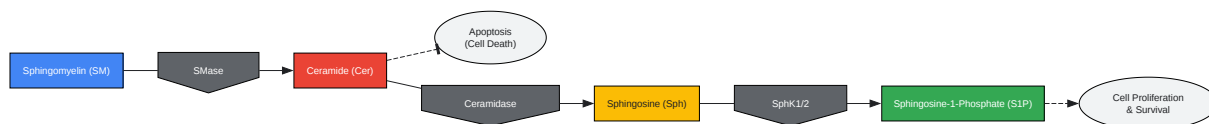
The following table summarizes hypothetical quantitative data for the recovery of different lipid classes using the three extraction methods. Data is presented as the mean percentage recovery relative to the spiked internal standard concentration \pm standard deviation (n=5).

Lipid Class	Modified Folch Recovery (%)	Bligh & Dyer Recovery (%)	MTBE Recovery (%)
Phosphatidylcholines (PC)	95 \pm 4	92 \pm 5	96 \pm 3
Phosphatidylethanolamines (PE)	93 \pm 5	90 \pm 6	94 \pm 4
Phosphatidylinositols (PI)	85 \pm 7	82 \pm 8	88 \pm 6
Phosphatidylserines (PS)	88 \pm 6	85 \pm 7	90 \pm 5
Sphingomyelins (SM)	96 \pm 3	94 \pm 4	97 \pm 2
Ceramides (Cer)	97 \pm 2	96 \pm 3	98 \pm 2
Triacylglycerols (TAG)	98 \pm 2	97 \pm 3	99 \pm 1
Cholesterol Esters (CE)	99 \pm 1	98 \pm 2	99 \pm 1

Visualizations

Experimental Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. tabaslab.com [tabaslab.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Note: Method Development for Accurate Lipid Extraction Using Internal Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12419735#method-development-for-lipid-extraction-with-internal-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com